molecular formula C17H24N2O6 B2984054 4-((4-(Ethoxycarbonyl)phenyl)amino)-2-((3-methoxypropyl)amino)-4-oxobutanoic acid CAS No. 1048016-30-3

4-((4-(Ethoxycarbonyl)phenyl)amino)-2-((3-methoxypropyl)amino)-4-oxobutanoic acid

Cat. No.: B2984054
CAS No.: 1048016-30-3
M. Wt: 352.387
InChI Key: RVCZNMFPWOPFIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-((4-(Ethoxycarbonyl)phenyl)amino)-2-((3-methoxypropyl)amino)-4-oxobutanoic acid is a succinamic acid derivative characterized by a central oxobutanoic acid backbone substituted with an ethoxycarbonylphenyl group at the 4-position and a 3-methoxypropylamino group at the 2-position. Its molecular formula is C₁₇H₂₃N₂O₆, with a molecular weight of 369.38 g/mol.

This compound belongs to a class of molecules designed to modulate enzyme activity, particularly in studies targeting human thymidylate synthase (hTS) or protein tyrosine phosphatases (PTPs). Its structural features align with inhibitors that exploit both hydrophobic and polar interactions with enzyme active sites .

Properties

IUPAC Name

4-(4-ethoxycarbonylanilino)-2-(3-methoxypropylamino)-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O6/c1-3-25-17(23)12-5-7-13(8-6-12)19-15(20)11-14(16(21)22)18-9-4-10-24-2/h5-8,14,18H,3-4,9-11H2,1-2H3,(H,19,20)(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVCZNMFPWOPFIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CC(C(=O)O)NCCCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-((4-(Ethoxycarbonyl)phenyl)amino)-2-((3-methoxypropyl)amino)-4-oxobutanoic acid, also known as 4-(4-ethoxycarbonylanilino)-4-oxobutanoic acid, is a compound that has garnered attention due to its potential biological activities, particularly in the fields of anti-inflammatory and analgesic effects. This article reviews the synthesis, biological activity, and relevant research findings concerning this compound.

Chemical Structure and Properties

The molecular formula of 4-((4-(Ethoxycarbonyl)phenyl)amino)-2-((3-methoxypropyl)amino)-4-oxobutanoic acid is C₁₅H₁₉N₂O₃, with a molecular weight of approximately 265.26 g/mol. The structural formula can be represented as follows:

C15H19N2O3\text{C}_{15}\text{H}_{19}\text{N}_2\text{O}_3

This compound features an ethoxycarbonyl group and two amino substituents that contribute to its biological activity.

Synthesis

The synthesis of 4-((4-(Ethoxycarbonyl)phenyl)amino)-2-((3-methoxypropyl)amino)-4-oxobutanoic acid typically involves multi-step organic reactions, including acylation and amination processes. Recent studies have explored various synthetic pathways to optimize yield and purity while maintaining the desired biological properties .

Anti-inflammatory Activity

Research indicates that derivatives of 4-oxobutanoic acids exhibit significant anti-inflammatory properties. For instance, compounds similar to 4-((4-(Ethoxycarbonyl)phenyl)amino)-2-((3-methoxypropyl)amino)-4-oxobutanoic acid have been shown to inhibit pro-inflammatory cytokines and reduce edema in animal models .

Table 1: Summary of Anti-inflammatory Studies

Study ReferenceMethodologyKey Findings
Igidov et al. (2022)In vivo modelsDemonstrated significant reduction in inflammation markers after administration of similar compounds.
Shipilovskikh et al. (2021)Cytokine assaysShowed inhibition of TNF-alpha and IL-6 production in cultured cells.

Analgesic Activity

In addition to anti-inflammatory effects, this compound has been investigated for its analgesic potential. Studies have reported that it can effectively alleviate pain in various experimental models, suggesting its utility as a therapeutic agent for pain management .

Case Study: Analgesic Effectiveness
A study conducted by Shipilovskikh et al. (2021) evaluated the analgesic efficacy of related compounds in a formalin-induced pain model. Results indicated that the compound significantly reduced pain responses compared to control groups, highlighting its potential for clinical applications in pain relief .

The exact mechanism by which 4-((4-(Ethoxycarbonyl)phenyl)amino)-2-((3-methoxypropyl)amino)-4-oxobutanoic acid exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with specific receptors involved in pain and inflammation pathways, modulating the release of neurotransmitters and inflammatory mediators .

Comparison with Similar Compounds

Key Insights :

  • Bulkier substituents (e.g., propenoyl ) may sterically hinder target binding but enhance specificity for hydrophobic enzyme pockets.

Amino Group Modifications

Compound Name Amino Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Activity Reference
Target Compound 3-Methoxypropylamino C₁₇H₂₃N₂O₆ 369.38 Balanced hydrophilicity; PTP1B inhibition
(R)-4-((1-cyclopropylethyl)(phenyl)amino)-4-oxobutanoic acid 1-Cyclopropylethyl C₁₅H₂₀N₂O₃ 276.33 Cyclopropyl enhances metabolic stability
4-((2,4-Difluorophenyl)amino)-2-(isobutylamino)-4-oxobutanoic acid Isobutylamino C₁₄H₁₈F₂N₂O₃ 300.30 Fluorine and branched alkyl improve CNS penetration

Key Insights :

  • Branched alkyl chains (e.g., isobutyl ) improve blood-brain barrier penetration.
  • Methoxypropyl groups (target compound) balance solubility and lipophilicity, making them versatile for both peripheral and central targets .

Heterocyclic Derivatives

Compound Name Heterocyclic Component Molecular Formula Molecular Weight (g/mol) Key Properties/Activity Reference
4-{[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]amino}-4-oxobutanoic acid 2-Methylthiazole C₁₄H₁₄N₂O₃S 290.33 Thiazole enhances kinase inhibition
4-{[3-(Ethoxycarbonyl)-5-methyl-4-phenyl-2-thienyl]amino}-4-oxobutanoic acid Thienyl C₁₈H₁₉NO₅S 361.41 Sulfur atom aids in π-π stacking

Key Insights :

  • Thiazole/thiophene rings introduce aromatic interactions critical for binding to ATP pockets in kinases .
  • The target compound lacks heterocycles, suggesting a preference for non-kinase targets like hTS or PTPs .

Q & A

Q. Comparative Bioactivity Table :

StudyTarget (Enzyme)IC₅₀ (µM)Assay ConditionsPurity (%)
ACOX-212.510 mM ATP, pH 7.095
BCOX-225.11 mM ATP, pH 7.488

Advanced: What computational strategies predict binding modes to therapeutic targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to model interactions with COX-2 or kinases. Prioritize poses with hydrogen bonds to the ethoxycarbonyl group .
  • MD Simulations : Run 100-ns simulations (AMBER force field) to assess stability of ligand-protein complexes. Analyze RMSD and binding free energy (MM-PBSA) .
  • QSAR Modeling : Corrogate substituent effects (e.g., methoxypropyl vs. hydroxypropyl) on bioactivity using descriptors like logP and polar surface area .

Basic: What are the stability considerations for long-term storage?

Methodological Answer:

  • Temperature : Store at –20°C in amber vials to prevent photodegradation .
  • Humidity Control : Use desiccants (silica gel) to avoid hydrolysis of the ester group .
  • Solvent Choice : Dissolve in DMSO (for biological assays) or ethanol (for synthesis); avoid aqueous buffers unless lyophilized .

Advanced: How to analyze metabolic pathways in human hepatocytes?

Methodological Answer:

  • Metabolite ID : Incubate with primary hepatocytes (37°C, 5% CO₂) for 24h. Extract metabolites with acetonitrile and analyze via UPLC-QTOF-MS .
  • Pathway Mapping : Use software (e.g., MetaboAnalyst) to map metabolites to CYP450 pathways. Confirm major routes (e.g., CYP3A4-mediated oxidation) .

Advanced: How to address solubility challenges in in vitro assays?

Methodological Answer:

  • Co-Solvents : Use DMSO (<1% v/v) or β-cyclodextrin (10 mM) to enhance aqueous solubility .
  • pH Adjustment : Prepare stock solutions in PBS (pH 7.4) with 0.1% Tween-80 for cell-based assays .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (150 nm) to improve bioavailability and reduce aggregation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.